Arginylarginylarginine
Overview
Description
Arginylarginylarginine: is a tripeptide composed of three arginine residues. Arginine is a semi-essential amino acid that plays a crucial role in various physiological processes, including protein synthesis, wound healing, immune function, and the production of nitric oxide. The unique structure of this compound, with its three consecutive arginine residues, imparts distinct biochemical properties that make it of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of arginylarginylarginine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first arginine residue to the resin, followed by the stepwise addition of the remaining arginine residues. Each addition involves the activation of the carboxyl group of the incoming amino acid, usually with a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt), to form a peptide bond. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant production involves the expression of the peptide in microbial systems, such as Escherichia coli, followed by purification using chromatographic techniques. This method is advantageous for producing large quantities of the peptide with high purity.
Chemical Reactions Analysis
Types of Reactions: Arginylarginylarginine can undergo various chemical reactions, including:
Oxidation: The guanidino groups of arginine residues can be oxidized to form nitric oxide and citrulline.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present in a modified peptide.
Substitution: The amino groups of arginine can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxynitrite.
Substitution: Acylation can be achieved using acyl chlorides or anhydrides, while alkylation can be performed using alkyl halides.
Major Products Formed:
Oxidation: Nitric oxide and citrulline.
Substitution: Acylated or alkylated derivatives of this compound.
Scientific Research Applications
Chemistry: Arginylarginylarginine is used as a model peptide in studies of peptide synthesis and modification. Its unique structure makes it an ideal candidate for investigating the effects of multiple arginine residues on peptide properties.
Biology: In biological research, this compound is studied for its role in cellular signaling and protein interactions. It is also used in studies of nitric oxide production and its effects on cellular processes.
Medicine: this compound has potential therapeutic applications due to its ability to modulate nitric oxide levels. It is being investigated for its use in treating conditions such as cardiovascular diseases, where nitric oxide plays a crucial role in vascular function.
Industry: In the industrial sector, this compound is used in the development of peptide-based materials and as a component in formulations requiring specific biochemical properties.
Mechanism of Action
The primary mechanism of action of arginylarginylarginine involves its role as a precursor to nitric oxide. Nitric oxide is produced through the oxidation of the guanidino groups of arginine residues by nitric oxide synthase enzymes. Nitric oxide acts as a signaling molecule in various physiological processes, including vasodilation, immune response, and neurotransmission. The presence of three arginine residues in this compound enhances its ability to produce nitric oxide, making it a potent modulator of these processes.
Comparison with Similar Compounds
Arginine: A single amino acid with similar biochemical properties but less potent nitric oxide production.
L-arginine: The biologically active form of arginine, commonly used in supplements.
Arginylglycine: A dipeptide with one arginine residue, used in studies of peptide function and metabolism.
Uniqueness: Arginylarginylarginine is unique due to its three consecutive arginine residues, which confer enhanced biochemical properties, particularly in nitric oxide production. This makes it more effective in applications requiring high levels of nitric oxide compared to other similar compounds.
Properties
IUPAC Name |
acetic acid;2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38N12O4.C2H4O2/c19-10(4-1-7-26-16(20)21)13(31)29-11(5-2-8-27-17(22)23)14(32)30-12(15(33)34)6-3-9-28-18(24)25;1-2(3)4/h10-12H,1-9,19H2,(H,29,31)(H,30,32)(H,33,34)(H4,20,21,26)(H4,22,23,27)(H4,24,25,28);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZMVWXLLXNJBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42N12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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